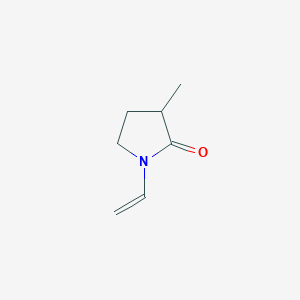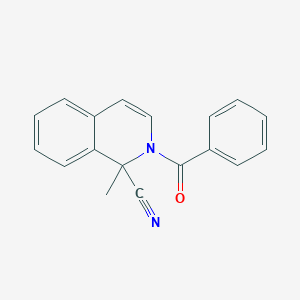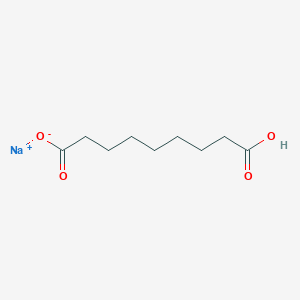
Monosodium azelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monosodium azelate (MSA) is a chemical compound that is primarily used in the field of biochemistry and molecular biology. It is derived from the azelaic acid, which is a naturally occurring dicarboxylic acid found in wheat, rye, and barley. MSA has been extensively studied for its potential applications in various scientific research fields, including gene expression, protein synthesis, and DNA sequencing.
Wirkmechanismus
The mechanism of action of Monosodium azelate involves its ability to form stable complexes with amino acids, which are the building blocks of proteins. Monosodium azelate reacts with the amino groups of the amino acids, forming a stable amide bond. This reaction is known as the azelate coupling reaction and is commonly used in peptide synthesis.
Biochemische Und Physiologische Effekte
Monosodium azelate has been shown to have a number of biochemical and physiological effects. It has been found to increase the solubility of peptides and proteins, which can improve their stability and activity. Monosodium azelate has also been shown to enhance the efficiency of DNA sequencing reactions, resulting in more accurate and reliable data.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Monosodium azelate in lab experiments is its ability to form stable complexes with amino acids, which can improve the efficiency and accuracy of peptide and protein synthesis. However, Monosodium azelate has some limitations, including its relatively high cost and the need for careful handling due to its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research involving Monosodium azelate. One area of interest is the development of new methods for peptide and protein synthesis using Monosodium azelate. Another potential application is the use of Monosodium azelate in the development of new DNA sequencing technologies. Additionally, Monosodium azelate could be used in the study of gene expression and regulation, as well as in the development of new drugs and therapies.
Synthesemethoden
Monosodium azelate can be synthesized through the reaction between azelaic acid and sodium hydroxide. The reaction produces a white crystalline powder that is soluble in water and has a melting point of 240-245°C.
Wissenschaftliche Forschungsanwendungen
Monosodium azelate has been widely used in scientific research as a reagent for the synthesis of peptides and proteins. It is also used in DNA sequencing, where it acts as a blocking agent to prevent the formation of unwanted secondary structures. Additionally, Monosodium azelate has been used in gene expression studies to help researchers understand the mechanisms of transcription and translation.
Eigenschaften
CAS-Nummer |
17356-30-8 |
|---|---|
Produktname |
Monosodium azelate |
Molekularformel |
C9H15NaO4 |
Molekulargewicht |
210.2 g/mol |
IUPAC-Name |
sodium;9-hydroxy-9-oxononanoate |
InChI |
InChI=1S/C9H16O4.Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
KITSBOHZGUHIOU-UHFFFAOYSA-M |
Isomerische SMILES |
C(CCCC(=O)O)CCCC(=O)[O-].[Na+] |
SMILES |
C(CCCC(=O)O)CCCC(=O)[O-].[Na+] |
Kanonische SMILES |
C(CCCC(=O)O)CCCC(=O)[O-].[Na+] |
Andere CAS-Nummern |
17356-30-8 |
Verwandte CAS-Nummern |
123-99-9 (Parent) |
Synonyme |
azelaic acid azelaic acid, dilithium salt azelaic acid, dipotassium salt azelaic acid, disodium salt azelaic acid, monosodium salt azelaic acid, potassium salt azelaic acid, sodium salt Azelex Finacea monosodium azelate nonanedioic acid skinoren |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



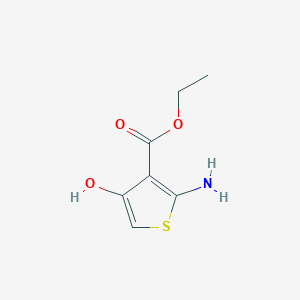
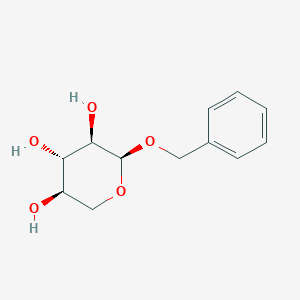
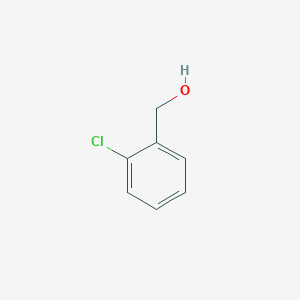
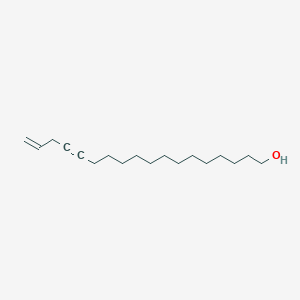
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
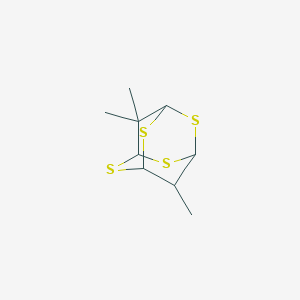
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
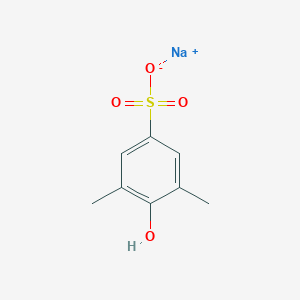
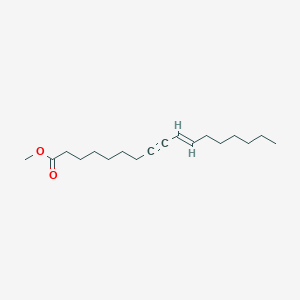
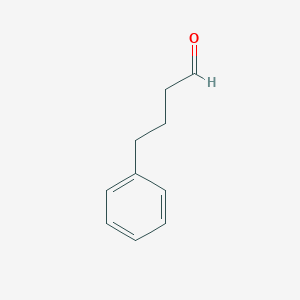
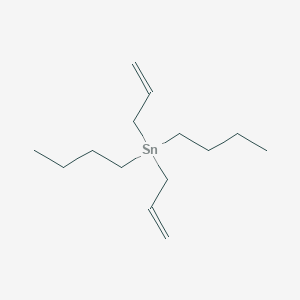
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
